

physical and chemical properties of (4-Benzylmorpholin-3-yl)methanol

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Compound of Interest

Compound Name: (4-Benzylmorpholin-3-yl)methanol

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An In-depth Technical Guide to (4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound recognized as a valuable intermediate in pharmaceutical synthesis and drug discovery. Its structure, featuring a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position, makes it a key building block for developing novel therapeutic agents, particularly those targeting neurological or metabolic disorders.^[1] The stereochemistry of this compound is crucial, as different enantiomers often exhibit distinct biological activities.^[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **(4-Benzylmorpholin-3-yl)methanol**.

Physicochemical Properties

(4-Benzylmorpholin-3-yl)methanol can exist in various forms, including as a racemate, as individual enantiomers ((S) and (R)), and as a hydrochloride salt. The properties of these forms are summarized below.

General Properties

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₁₂ H ₁₇ NO ₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2][3] |
| IUPAC Name | (4-benzylmorpholin-3-yl)methanol | |

Enantiomers and Salts

| Compound | CAS Number | Molecular Formula | Molecular Weight | Notes |
|--|--------------------------|---|------------------|---|
| (4-Benzylmorpholin-3-yl)methanol (racemate) | 110167-20-9 | C ₁₂ H ₁₇ NO ₂ | 207.273 g/mol | A mixture of (S) and (R) enantiomers.[2] |
| (S)-(4-Benzylmorpholin-3-yl)methanol | Not specified | C ₁₂ H ₁₇ NO ₂ | 207.27 g/mol | The (S)-enantiomer is often used in pharmaceutical research.[1][3] |
| (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | 916483-67-5, 101376-25-4 | C ₁₂ H ₁₈ ClNO ₂ | 243.73 g/mol | The hydrochloride salt offers enhanced stability and solubility.[1] |
| (R)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Not specified | C ₁₂ H ₁₈ ClNO ₂ | Not specified | The (R)-enantiomer is also available for research purposes.[4] |

Solubility

| Solvent | Solubility | Notes |
|----------|------------|--|
| Methanol | 30 mg/mL | Data for a related compound, likely indicative for the hydrochloride salt. |
| 0.1N HCl | 18.4 mg/mL | Data for a related compound, likely indicative for the hydrochloride salt. |
| Water | 11.2 mg/mL | Data for a related compound, likely indicative for the hydrochloride salt. [5] |

Note: Specific melting and boiling points for **(4-Benzylmorpholin-3-yl)methanol** and its salts are not readily available in the reviewed literature.

Spectral Data

While detailed spectra for **(4-Benzylmorpholin-3-yl)methanol** are not widely published, typical spectral characteristics for related morpholinylmethanol derivatives have been reported:

- ¹H-NMR: Characteristic multiplets are observed for aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).[\[1\]](#)
- Mass Spectrometry: Electrospray ionization (ESI) is commonly used to confirm the molecular weight, with the protonated molecule [M+H]⁺ being a key indicator.[\[1\]](#)

Synthesis and Chemical Reactions

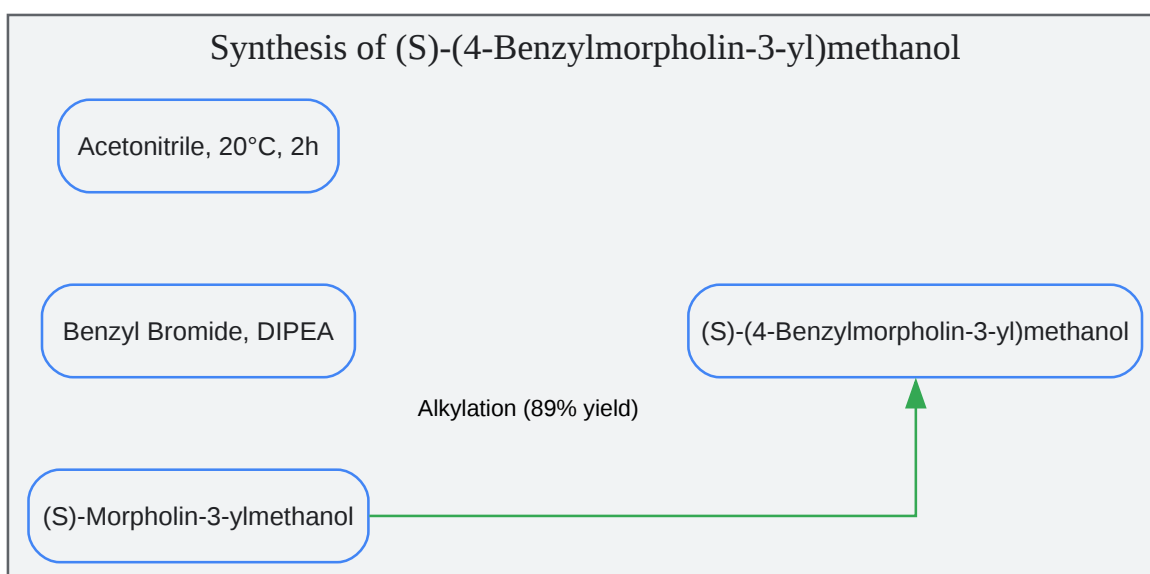
(4-Benzylmorpholin-3-yl)methanol is typically synthesized from its corresponding morpholin-3-ylmethanol precursor. The following sections detail the experimental protocols for its synthesis and subsequent chemical modifications.

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

The synthesis involves the N-alkylation of (S)-morpholin-3-ylmethanol with benzyl bromide.

Experimental Protocol:

- Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N,N-Diisopropylethylamine (DIPEA) as a base.[1]
- Solvent: Acetonitrile.[1]
- Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.[1]
- Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]
- Yield: 89%.[1]
- Characterization: Mass spectrometry should show an $[M+H]^+$ ion at m/z 208.[1]



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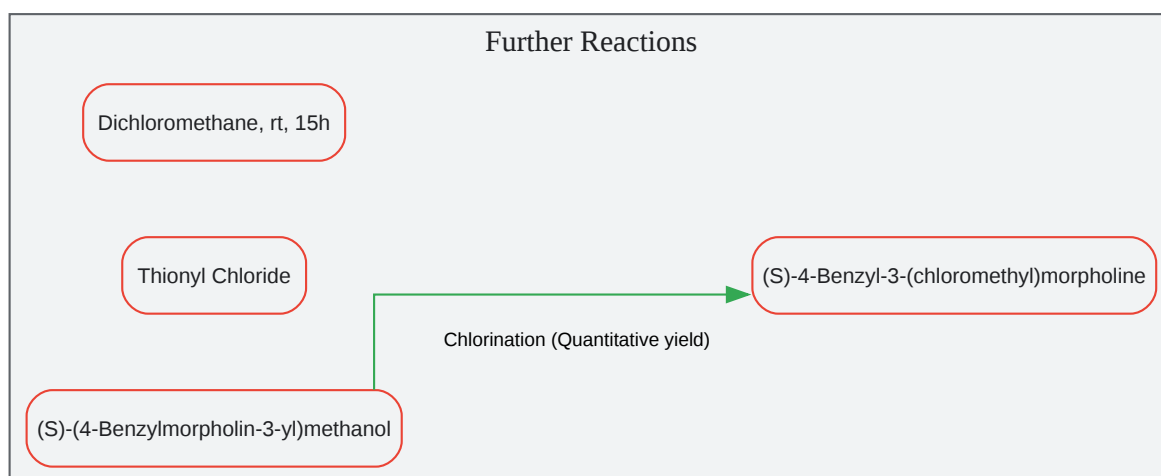
Caption: Synthetic route for (S)-(4-Benzylmorpholin-3-yl)methanol.

Subsequent Reactions

(S)-(4-Benzylmorpholin-3-yl)methanol can be further modified, for example, by chlorination of the primary alcohol.

Experimental Protocol for Chlorination:

- Reaction: The alcohol is treated with thionyl chloride.^[1]
- Solvent: Dichloromethane.^[1]
- Temperature and Time: The reaction is stirred at room temperature for 15 hours.^[1]
- Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, washed with water and brine, dried, and concentrated.^[1]
- Yield: Quantitative (100%).^[1]
- Characterization: Mass spectrometry should show an $[M+H]^+$ at m/z 226 for (S)-4-Benzyl-3-(chloromethyl)morpholine.^[1]



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Caption: Chlorination of (S)-(4-Benzylmorpholin-3-yl)methanol.

Biological Activity and Applications

(S)-(4-Benzylmorpholin-3-yl)methanol and its derivatives are recognized for their potential biological activities, making them valuable in pharmacological research.[1] Preliminary studies suggest that these compounds may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways.[1]

The hydrochloride salt form is often preferred for pharmaceutical applications due to its improved physicochemical properties, such as stability and solubility.[1] This compound serves as a crucial building block in the synthesis of more complex molecules for drug development, particularly for targeting specific molecular pathways.[1]

While the exact mechanisms of action are still under investigation, the chiral nature of (S)-(4-Benzylmorpholin-3-yl)methanol is critical for its specific interactions with biological targets.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling (4-Benzylmorpholin-3-yl)methanol and its derivatives. This includes the use of personal protective equipment such as gloves and safety glasses. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Benzylmorpholin-3-yl)methanol is a versatile chiral intermediate with significant potential in the field of medicinal chemistry. Its well-defined synthesis and potential for further functionalization make it an attractive starting material for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential.

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